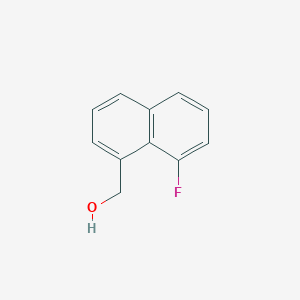
(8-Fluoronaphthalen-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Fluoronaphthalen-1-yl)methanol is an organic compound with the molecular formula C11H9FO It is a derivative of naphthalene, where a fluorine atom is substituted at the 8th position and a hydroxymethyl group is attached to the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-Fluoronaphthalen-1-yl)methanol typically involves multi-step reactions. One common method starts with 1-bromo-8-fluoronaphthalene, which undergoes a Grignard reaction with methylmagnesium bromide, followed by hydrolysis to yield the desired product . Another method involves the reduction of 8-fluoronaphthalen-1-carboxaldehyde using sodium borohydride in the presence of methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: (8-Fluoronaphthalen-1-yl)methanol can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: (8-Fluoronaphthalen-1-yl)methanal.
Reduction: (8-Fluoronaphthalen-1-yl)methane.
Substitution: (8-Fluoronaphthalen-1-yl)methyl chloride.
Scientific Research Applications
(8-Fluoronaphthalen-1-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (8-Fluoronaphthalen-1-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but studies suggest that it may influence signal transduction pathways and gene expression .
Comparison with Similar Compounds
(4-Fluoronaphthalen-1-yl)methanol: Similar structure but with the fluorine atom at the 4th position.
(8-Fluoronaphthalen-1-yl)methanal: The aldehyde derivative of (8-Fluoronaphthalen-1-yl)methanol.
(8-Fluoronaphthalen-1-yl)methane: The fully reduced form of this compound.
Uniqueness: this compound is unique due to the specific positioning of the fluorine atom and the hydroxymethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted synthesis and specialized applications .
Properties
Molecular Formula |
C11H9FO |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
(8-fluoronaphthalen-1-yl)methanol |
InChI |
InChI=1S/C11H9FO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6,13H,7H2 |
InChI Key |
AGJMBNPRRZXCDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)C(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















